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Compound of Interest

Compound Name: Posaconazole DiastereoisoMer 2

Cat. No.: B15093161

Get Quote

Executive Summary
In the development and quality control of Posaconazole (a broad-spectrum triazole antifungal),

differentiating between structural isomers and process intermediates is critical for regulatory

compliance (ICH Q3A/Q3B).

Posaconazole Diastereoisomer 2 (CAS: 213381-05-6) is a stereoisomer of the final API. It

possesses the same molecular formula and weight as Posaconazole but differs in the spatial

arrangement of atoms at one or more of its four chiral centers. It typically arises from the

coupling of incorrect chiral building blocks or late-stage epimerization.

Posaconazole Related Compound 2 (CAS: 166583-12-6) is a synthetic intermediate

(specifically a sulfonate ester). It is a fragment of the drug molecule, representing a

"carryover" impurity from the synthesis process.

Key Distinction: One is a "twin" of the drug (Diastereoisomer 2); the other is a "parent/building

block" of the drug (Related Compound 2).

Chemical Identity & Structural Analysis[1][2][3][4]
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Posaconazole contains four chiral centers: two on the tetrahydrofuran (THF) ring and two on

the pentanol side chain. The active pharmaceutical ingredient (API) configuration is (3R, 5R)

for the THF ring and (2S, 3S) for the pentanol chain.

Comparative Data Table
Feature

Posaconazole
Diastereoisomer 2

Posaconazole Related
Compound 2

Classification API Stereoisomer (Impurity)
Process Intermediate / Starting

Material

CAS Number 213381-05-6 166583-12-6

Molecular Formula C₃₇H₄₂F₂N₈O₄ C₂₁H₂₁F₂N₃O₄S

Molecular Weight 700.78 g/mol 449.48 g/mol

Chemical Name

Stereoisomer of 4-[4-[4-[4-

[[(3R,5R)-5-(2,4-

difluorophenyl)-5-(1,2,4-triazol-

1-ylmethyl)oxolan-3-

yl]methoxy]phenyl]piperazin-1-

yl]phenyl]-2-[(2S,3S)-2-

hydroxypentan-3-yl]-1,2,4-

triazol-3-one

((3S,5S)-5-((1H-1,2,4-triazol-1-

yl)methyl)-5-(2,4-

difluorophenyl)tetrahydrofuran-

3-yl)methyl 4-

methylbenzenesulfonate

Structural Core Full Posaconazole Skeleton
THF-Ring Fragment + Tosylate

Group

Origin

Incorrect coupling of chiral

centers or degradation

(epimerization).[1][2][3][4][5][6]

Unreacted intermediate from

the THF-ring synthesis step.

Structural Logic Diagram
The following diagram illustrates the divergent origins of these two impurities within the

synthetic pathway.
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Caption: Synthesis pathway distinguishing Related Compound 2 (an upstream intermediate)

from Diastereoisomer 2 (a downstream structural isomer).

Analytical Performance & Separation
Separating these compounds requires distinct chromatographic strategies due to their vast

difference in polarity and molecular weight.

Separation Mechanism
Related Compound 2: Being a smaller molecule (MW ~449) with a sulfonate group, it is

significantly less hydrophobic than the full API. In Reverse Phase HPLC (RP-HPLC), it elutes

early (low Retention Time).

Diastereoisomer 2: Has the identical mass and similar hydrophobicity to Posaconazole.

Separation relies entirely on the spatial shape selectivity of the column. It elutes very close to

the main Posaconazole peak (Relative Retention Time ~0.9 to 1.1).

Experimental Protocol: High-Resolution RP-HPLC
This protocol is designed to separate both impurities in a single run, though chiral columns are

often preferred for Diastereoisomer 2 specifically.

Equipment: Agilent 1290 Infinity II or Waters H-Class UPLC Column: Chiralpak IC or equivalent

(Immobilized Polysaccharide) is ideal for diastereomer separation, but a high-efficiency C18
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can be used for general impurity profiling.

Standard C18 Method (General Impurity Profiling):

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile:Methanol (50:50)

Gradient Program:

0-5 min: 30% B (Isocratic - Elutes Related Compound 2)

5-25 min: 30%

90% B (Linear Gradient)

25-35 min: 90% B (Elutes Posaconazole & Diastereoisomers)

Flow Rate: 1.0 mL/min

Detection: UV @ 262 nm

Temperature: 35°C

Expected Results:

Related Compound 2: Elutes at RRT ~0.3 - 0.4 (Distinct, sharp peak).

Posaconazole: Elutes at RRT 1.0.[7]

Diastereoisomer 2: Elutes as a shoulder or split peak at RRT ~1.05 (Requires high plate

count >15,000 for baseline resolution).

Regulatory & Stability Context
Posaconazole Related Compound 2 (Intermediate)

Risk Profile: As a sulfonate ester (Tosylate), this compound is structurally alert for potential

genotoxicity (alkylation). Regulatory limits are extremely strict (often ppm level) under ICH

M7 guidelines.
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Control Strategy: Controlled as a "Starting Material" or "Intermediate" specification. It must

be purged during downstream crystallization steps.

Posaconazole Diastereoisomer 2 (API Isomer)
Risk Profile: Generally considered less toxic than alkylating agents but affects potency. It is

considered a "Specified Impurity" under ICH Q3B.

Control Strategy: Controlled via the optical purity of starting materials and reaction conditions

(temperature/pH) that prevent epimerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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